molecular formula C26H29N3O6 B2454822 N-(4-ethoxy-3-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 887225-43-6

N-(4-ethoxy-3-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2454822
CAS RN: 887225-43-6
M. Wt: 479.533
InChI Key: YAQGBRVTNSDNIW-UHFFFAOYSA-N
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Description

N-(4-ethoxy-3-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H29N3O6 and its molecular weight is 479.533. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxy-3-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxy-3-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : The chemical N-(4-ethoxy-3-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has been studied in the context of synthesizing similar compounds. For instance, ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate has been used to synthesize pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate through intramolecular cyclizations (Kaptı, Dengiz, & Balcı, 2016).

  • Applications in Kinase Inhibitors : Derivatives similar to N-(4-ethoxy-3-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide have been utilized in the synthesis of selective EGFR kinase inhibitors. For example, N-(3-cyano-7-ethoxy-1,4dihydro-4-oxoquinolin-6-yl)acetamide is a key intermediate for such inhibitors (Jiang et al., 2011).

  • Complexation with Metals : N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine, a compound structurally related to the target chemical, has been synthesized and complexed with palladium(II) and mercury(II), showing potential in organometallic chemistry (Singh et al., 2000).

  • Inhibitory Properties : 2-(2-Arylmorpholino-4-yl)ethyl esters of indomethacin, structurally similar to N-(4-ethoxy-3-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, have demonstrated COX-2 inhibitory properties. These properties are significant for developing anti-inflammatory drugs (Shi et al., 2012).

  • Potential as Cannabinoid Receptor Ligands : Indol-3-yl-oxoacetamides, akin to the target compound, have been synthesized and evaluated as potent CB2 ligands. This indicates potential applications in developing cannabinoid receptor-targeted therapeutics (Moldovan et al., 2017).

properties

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6/c1-3-35-22-9-8-18(14-23(22)33-2)15-27-26(32)25(31)20-16-29(21-7-5-4-6-19(20)21)17-24(30)28-10-12-34-13-11-28/h4-9,14,16H,3,10-13,15,17H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQGBRVTNSDNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxy-3-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

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